molecular formula C8H17BrO2 B3054278 1-[2-(2-Bromoethoxy)ethoxy]butane CAS No. 593-19-1

1-[2-(2-Bromoethoxy)ethoxy]butane

Cat. No.: B3054278
CAS No.: 593-19-1
M. Wt: 225.12 g/mol
InChI Key: ZQXKXVHMOHXGMR-UHFFFAOYSA-N
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Description

1-[2-(2-Bromoethoxy)ethoxy]butane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a butane chain. This compound is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(2-Bromoethoxy)ethoxy]butane can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the reaction between 2-bromoethanol and butane-1,4-diol in the presence of a strong base like sodium hydride or potassium hydride results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Bromoethoxy)ethoxy]butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Nucleophilic Substitution: Formation of ethers or alcohols depending on the nucleophile used.

    Elimination Reactions: Formation of alkenes.

Scientific Research Applications

1-[2-(2-Bromoethoxy)ethoxy]butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromoethoxy)ethoxy]butane primarily involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the bromine atom being replaced by a double bond .

Comparison with Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but contains a methoxy group instead of an ethoxy group.

    2-Bromoethyl methyl ether: Contains a methyl group instead of a butane chain.

    Bis(2-bromoethyl) ether: Contains two brominated ethoxy groups.

Uniqueness: 1-[2-(2-Bromoethoxy)ethoxy]butane is unique due to its specific combination of a brominated ethoxy group and a butane chain, which imparts distinct reactivity and applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXKXVHMOHXGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294586
Record name 1-[2-(2-bromoethoxy)ethoxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-19-1
Record name NSC97212
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(2-bromoethoxy)ethoxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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